molecular formula C8H8BrNS B133593 2-(4-Bromophenyl)ethanethioamide CAS No. 147111-30-6

2-(4-Bromophenyl)ethanethioamide

Cat. No. B133593
M. Wt: 230.13 g/mol
InChI Key: YAXPTWNWOBQNPG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanethioamide is a compound that can be associated with various research areas, including the synthesis of antipyrine derivatives, molecular structure analysis, and the development of new materials with potential applications in nonlinear optics and as anti-neoplastic agents. Although the provided papers do not directly discuss 2-(4-Bromophenyl)ethanethioamide, they offer insights into related bromophenyl compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromophenyl-related compounds involves various chemical reactions, including halogenation, amide formation, and copolymerization. For instance, the synthesis of N-(4-bromophenyl)-2-methacrylamide is achieved by reacting 4-bromoaniline with methacryloyl chloride, indicating the use of halogenated anilines as precursors for further functionalization . Similarly, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves direct lithiations and a bromination reaction, suggesting that bromination is a key step in the synthesis of bromophenyl compounds .

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the crystal structure of bromophenyl compounds. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in the monoclinic space group with specific unit cell dimensions, and the structure is stabilized by intramolecular hydrogen bonding . The molecular structure and stability are further analyzed using various computational methods, such as DFT calculations and Hirshfeld surface analysis, to understand the intermolecular interactions and energy frameworks .

Chemical Reactions Analysis

Bromophenyl compounds participate in various chemical reactions, including copolymerization and molecular docking. The copolymerization of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate is characterized by reactivity ratios and sequence lengths, indicating the statistical nature of the resulting copolymer . Molecular docking studies of bromophenyl derivatives suggest potential inhibitory activity against specific enzymes, highlighting their relevance in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure and substituents. Vibrational spectroscopy and HOMO-LUMO analysis provide insights into the electronic properties and charge transfer within the molecules . The thermal properties, such as glass transition temperature and thermal decomposition stages, are characterized to understand the material's stability and potential applications . The presence of bromine in these compounds suggests that they may have significant polarizability and could contribute to nonlinear optical properties .

Scientific Research Applications

1. Metabolic Pathways and Metabolites

Studies have focused on the in vivo metabolism of related compounds in animal models. For example, Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), revealing several metabolic pathways and identifying various metabolites in rats (Kanamori et al., 2002).

2. Crystallographic and Theoretical Studies

Research includes X-ray crystallographic and theoretical studies to understand the structural and conformational aspects of related compounds. Edafiogho et al. (2003) conducted such a study on an anticonvulsant enaminone, revealing insights into the structure responsible for its biological activity (Edafiogho et al., 2003).

3. Synthesis of Novel Derivatives

Research also includes synthesizing novel derivatives containing similar molecular structures. Hessien et al. (2009) explored the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moieties, which might exhibit biological activities (Hessien et al., 2009).

4. Antimicrobial and Antibiofilm Properties

Some studies have examined the antimicrobial and antibiofilm properties of thiourea derivatives. Limban et al. (2011) synthesized and characterized a range of acylthioureas and tested their interactions with bacterial cells, demonstrating potential for the development of novel anti-microbial agents (Limban et al., 2011).

5. Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives for potential pharmacological use is another area of research. For instance, Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).

6. Polymer Synthesis and Characterization

Studies have also explored the synthesis and characterization of polymers using similar compounds. Soykan et al. (2008) synthesized copolymers of N-(4-bromophenyl)-2-methacrylamide, highlighting their thermal properties and potential applications (Soykan et al., 2008).

Future Directions

The future directions for the study of “2-(4-Bromophenyl)ethanethioamide” and its derivatives are focused on overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The potential of these compounds as lead compounds for rational drug designing is also being explored .

properties

IUPAC Name

2-(4-bromophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXPTWNWOBQNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513805
Record name (4-Bromophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethanethioamide

CAS RN

147111-30-6
Record name (4-Bromophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)thioacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
A phenotypic screen of a diverse library of small molecules for inhibition of the development of larvae of the parasitic nematode Haemonchus contortus led to the identification of a 1-…
Number of citations: 29 pubs.acs.org

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